An In-Depth Technical Guide to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)
An In-Depth Technical Guide to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-formylbenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical industry. The document details its physicochemical properties, safety and handling protocols, and extensive experimental procedures for its synthesis and its conversion to the PARP inhibitor, Olaparib (B1684210). A central focus is placed on the biochemical pathways associated with Olaparib, offering insights for researchers in drug discovery and development.
Introduction
2-Fluoro-5-formylbenzonitrile, also known as 3-Cyano-4-fluorobenzaldehyde, is a substituted benzonitrile (B105546) derivative. Its primary significance lies in its role as a crucial building block in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[3] This guide aims to provide a detailed technical resource for professionals working with 2-Fluoro-5-formylbenzonitrile, from laboratory-scale synthesis to its application in the development of life-saving therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 2-Fluoro-5-formylbenzonitrile is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of 2-Fluoro-5-formylbenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 218301-22-5 | [4] |
| Molecular Formula | C₈H₄FNO | [4] |
| Molecular Weight | 149.12 g/mol | [4] |
| Appearance | White to light orange to green powder/crystal | |
| Melting Point | 80-84 °C (lit.) | [4][5] |
| Boiling Point | 211.9 °C at 760 mmHg (Predicted) | |
| Density | 1.25±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol. | [6] |
| InChI Key | MOFRJTLODZILCR-UHFFFAOYSA-N | [4] |
| SMILES | FC1=C(C=C(C=O)C=C1)C#N |
The safe handling of 2-Fluoro-5-formylbenzonitrile is paramount in a laboratory and manufacturing setting. Table 2 outlines the key safety information, including hazard and precautionary statements.
Table 2: Safety and Hazard Information for 2-Fluoro-5-formylbenzonitrile
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be conducted in a well-ventilated area or a fume hood. |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of 2-Fluoro-5-formylbenzonitrile and its subsequent use in the synthesis of Olaparib.
Synthesis of 2-Fluoro-5-formylbenzonitrile
There are multiple reported routes for the synthesis of 2-Fluoro-5-formylbenzonitrile. A common laboratory-scale method involves the cyanation of 3-bromo-4-fluorobenzaldehyde (B1265969).
Protocol 1: Synthesis from 3-bromo-4-fluorobenzaldehyde [5]
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide (CuCN).
-
Reaction Conditions: Heat the reaction mixture to 170 °C and stir overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add an appropriate amount of diatomaceous earth and stir.
-
Filter the mixture.
-
To the filtrate, add 400 mL of water and 500 mL of ethyl acetate (B1210297).
-
Separate the organic layer and wash it twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid. The reported yield is approximately 76.1%.[5]
Synthesis of Olaparib from 2-Fluoro-5-formylbenzonitrile
The synthesis of Olaparib from 2-Fluoro-5-formylbenzonitrile is a multi-step process. A representative synthetic route is outlined below, based on information from various patents.[8][9][10]
Step 1: Wittig-type Reaction
This step involves a reaction between 2-Fluoro-5-formylbenzonitrile and a phosphonium (B103445) ylide derived from (3-oxo-1,3-dihydroisobenzofuran-1-yl)dialkyl phosphate (B84403) to form 2-fluoro-5-((3-oxo-3H-isobenzofuran-1-ylidene)methyl)benzonitrile.[9]
Step 2: Hydrolysis and Ring Opening
The product from Step 1 is hydrolyzed with a base, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[9]
Step 3: Amide Coupling
The benzoic acid intermediate is then coupled with 1-(cyclopropylcarbonyl)piperazine. This is typically achieved using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like acetonitrile.[10]
Step 4: Final Product Isolation and Purification
The final product, Olaparib, is isolated and purified, often by recrystallization, to achieve high purity.[8]
Analytical Characterization
The characterization of 2-Fluoro-5-formylbenzonitrile is crucial to confirm its identity and purity. While specific, detailed experimental parameters are not consistently reported across public literature, the following outlines the general procedures for common analytical techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
Expected ¹H NMR Spectrum (Predicted in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm).[11]
-
Expected ¹³C NMR Spectrum: The spectrum will show signals for the eight carbon atoms in the molecule, including the characteristic signals for the nitrile and carbonyl carbons.
3.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[12]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Expected Spectrum: The IR spectrum will show characteristic absorption bands for the functional groups present, including the C≡N stretch of the nitrile group, the C=O stretch of the aldehyde, and C-F and aromatic C-H and C=C stretching vibrations.[11]
3.3.3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Instrumentation: Various types of mass spectrometers can be used.
-
Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.12 g/mol ), along with fragmentation patterns that can help confirm the structure. A reported MS (ESI) shows a peak at m/z 150 (M+1).[5]
Signaling Pathways and Mechanism of Action
2-Fluoro-5-formylbenzonitrile's primary importance stems from its use in synthesizing Olaparib. Understanding the mechanism of action of Olaparib is therefore critical for researchers in drug development.
PARP Inhibition and Synthetic Lethality
Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[13] PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[13] When PARP is inhibited by Olaparib, SSBs accumulate. During DNA replication, these unrepaired SSBs can lead to the formation of more lethal DNA double-strand breaks (DSBs).[13]
In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[1] The combination of PARP inhibition (preventing SSB repair) and a deficient HR pathway (preventing DSB repair) leads to a massive accumulation of DNA damage, genomic instability, and ultimately, cancer cell death. This concept is known as synthetic lethality .[14]
Immunomodulatory Effects
Recent studies have shown that beyond its direct cytotoxic effects on cancer cells, Olaparib can also modulate the tumor microenvironment and stimulate an anti-tumor immune response. The accumulation of DNA damage caused by PARP inhibition can lead to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This, in turn, results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can enhance the recruitment and activation of immune cells, such as T cells, to the tumor.
Conclusion
2-Fluoro-5-formylbenzonitrile is a vital chemical intermediate with a well-defined role in the synthesis of the groundbreaking anti-cancer drug, Olaparib. This guide has provided a comprehensive technical overview of its properties, synthesis, and the biochemical pathways it ultimately influences. For researchers and professionals in drug development, a thorough understanding of this compound and its applications is essential for the continued advancement of targeted cancer therapies. The detailed experimental protocols and pathway diagrams presented herein serve as a valuable resource for both practical laboratory work and conceptual understanding of the therapeutic mechanisms at play.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 4. 218301-22-5|2-Fluoro-5-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Fluoro-5-formylbenzonitrile 218301-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 9. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 10. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Olaparib? [synapse.patsnap.com]

